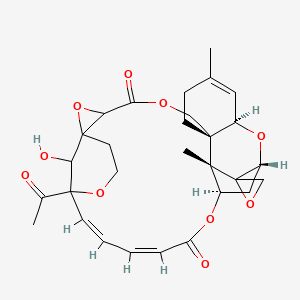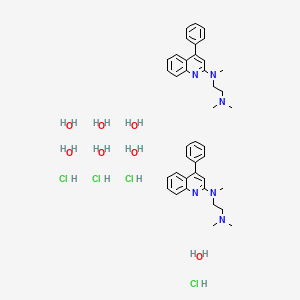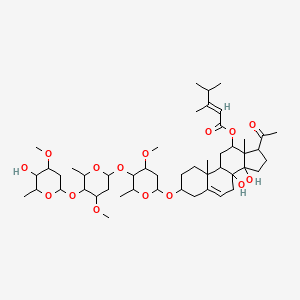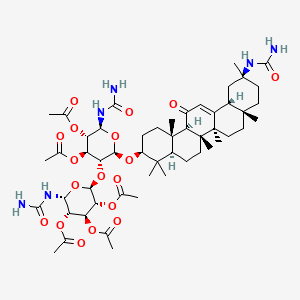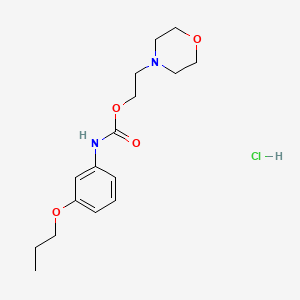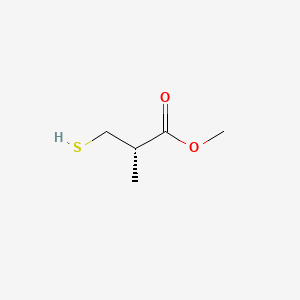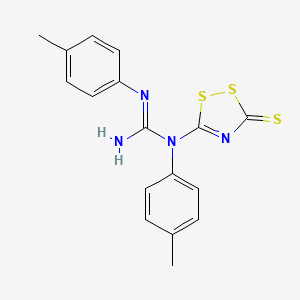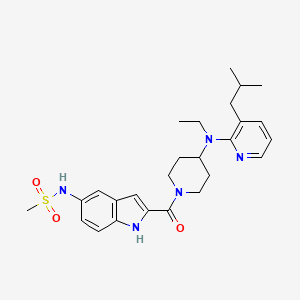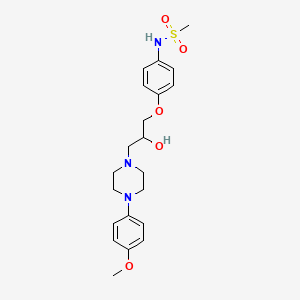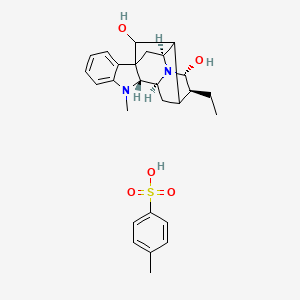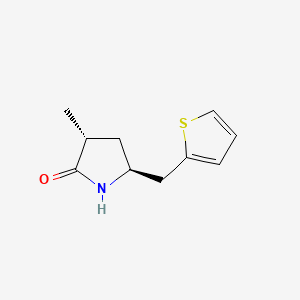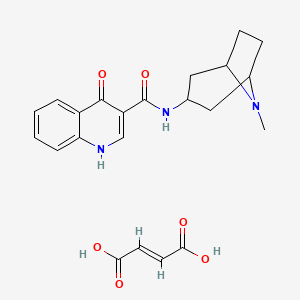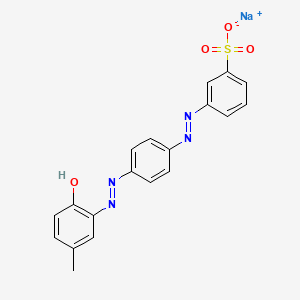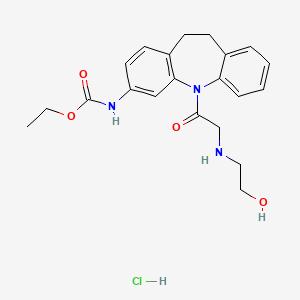
Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a dibenzazepine core with a carbamic acid ester and a hydroxyethylamino group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzazepine Core: The synthesis begins with the formation of the dibenzazepine core through a cyclization reaction involving a biphenyl derivative and an appropriate amine.
Introduction of the Hydroxyethylamino Group:
Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group.
Esterification: The final step involves the esterification of the carbamic acid with ethanol in the presence of a suitable catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and acetylation reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted analogs with diverse functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting neurological disorders, given the dibenzazepine core’s known activity in the central nervous system.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group and the dibenzazepine core play crucial roles in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter regulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
- Carbamic acid, (10,11-dihydro-5-(((2-aminoethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
Uniqueness
Compared to similar compounds, Carbamic acid, (10,11-dihydro-5-(((2-hydroxyethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is unique due to the presence of the hydroxyethylamino group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134068-36-3 |
|---|---|
Molecular Formula |
C21H26ClN3O4 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
ethyl N-[11-[2-(2-hydroxyethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C21H25N3O4.ClH/c1-2-28-21(27)23-17-10-9-16-8-7-15-5-3-4-6-18(15)24(19(16)13-17)20(26)14-22-11-12-25;/h3-6,9-10,13,22,25H,2,7-8,11-12,14H2,1H3,(H,23,27);1H |
InChI Key |
PQUVVNXEIWDQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNCCO)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



